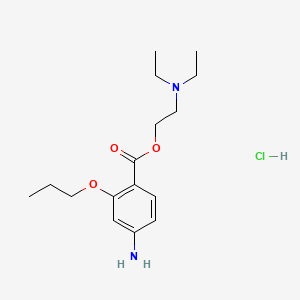
Ferric acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric acetate, also known as this compound, is a coordination complex with the chemical formula Fe(C₂H₃O₂)₃. It is typically observed as a brownish-red deliquescent mass or a reddish-brown solution. This compound is widely used in various fields due to its interesting properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferric acetate is commonly synthesized by reacting iron(3+) oxide with acetic acid. The reaction typically proceeds as follows:
Fe2O3+6CH3COOH→2Fe(C2H3O2)3+3H2O
This reaction is often carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, iron(3+) acetate can be produced by treating aqueous solutions of iron(3+) sources with acetate salts. A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free .
Analyse Des Réactions Chimiques
Types of Reactions: Ferric acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide.
Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers.
Common Reagents and Conditions:
Substitution Reactions: Pyridine, dimethylformamide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Various substituted iron(3+) acetate complexes.
Reduction Reactions: Mixed-valence iron complexes.
Applications De Recherche Scientifique
Ferric acetate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of iron(3+) acetate involves its ability to coordinate with various ligands and participate in redox reactions. The iron centers in the compound can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron centers .
Comparaison Avec Des Composés Similaires
Ferric acetate can be compared with other metal acetates, such as:
- Chromium(3+) acetate
- Ruthenium(3+) acetate
- Vanadium(3+) acetate
- Manganese(3+) acetate
- Rhodium(3+) acetate
Uniqueness: this compound is unique due to its specific coordination chemistry and its ability to form mixed-valence complexes. This property is not commonly observed in other metal acetates, making it particularly valuable in certain catalytic applications .
Propriétés
Numéro CAS |
2140-52-5 |
|---|---|
Formule moléculaire |
C4H8FeO4 |
Poids moléculaire |
175.95 g/mol |
Nom IUPAC |
acetic acid;iron |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4); |
Clé InChI |
MCDLETWIOVSGJT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3] |
SMILES canonique |
CC(=O)O.CC(=O)O.[Fe] |
Synonymes |
ferric acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




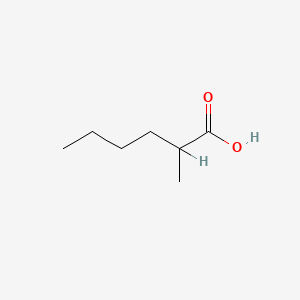
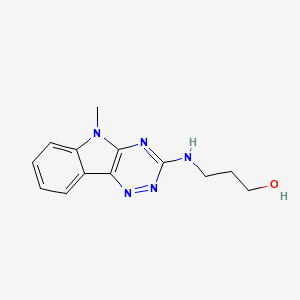

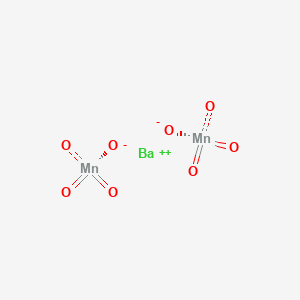
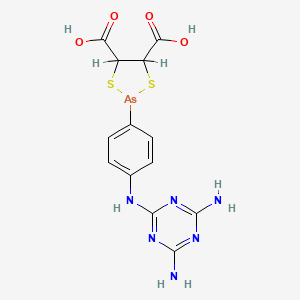
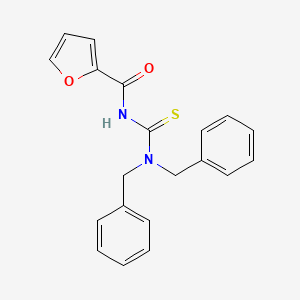


![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)
